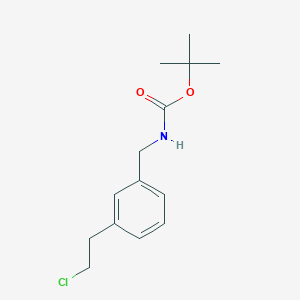
tert-Butyl 3-(2-chloroethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-chloroethyl)benzylcarbamate: is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group and a 2-chloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)benzylcarbamate typically involves the reaction of 3-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzylcarbamate moiety can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives are formed.
Oxidation Products: Oxidation typically yields carbamates or corresponding acids.
Reduction Products: Reduction leads to the formation of amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. It may be used in the design of prodrugs or as a protecting group in peptide synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds makes it a valuable asset in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloroethyl)benzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The chloroethyl group is particularly reactive, allowing for various substitution reactions. The benzylcarbamate moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-aminoethyl)benzylcarbamate
- tert-Butyl alcohol
Comparison: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is unique due to its specific substitution pattern on the benzylcarbamate framework. Compared to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, it has a different core structure, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
tert-butyl N-[[3-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17) |
InChI Key |
NIPBQVKFLUPVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















